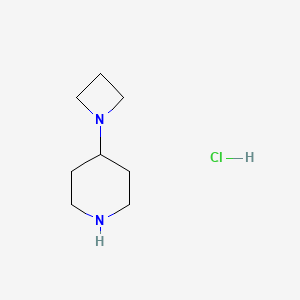
4-(Azetidin-1-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)piperidine hydrochloride is a heterocyclic compound that features both azetidine and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process typically includes the use of Grignard reagents and subsequent cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine or piperidine derivatives.
Applications De Recherche Scientifique
4-(Azetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological targets . The piperidine moiety contributes to the compound’s ability to cross biological membranes and interact with receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Azetidine: A four-membered ring containing one nitrogen atom, known for its ring strain and reactivity.
Pyridine: A six-membered aromatic ring with one nitrogen atom, used in various chemical syntheses.
Uniqueness
4-(Azetidin-1-yl)piperidine hydrochloride is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17ClN2 |
|---|---|
Poids moléculaire |
176.69 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-6-10(7-1)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H |
Clé InChI |
ZUXUTYIUNAFCKL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















